molecular formula C14H17Cl3O2 B5161286 6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one

6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one

Cat. No.: B5161286
M. Wt: 323.6 g/mol
InChI Key: SRDCPJLVCFHEGE-UHFFFAOYSA-N
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Description

6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one is an organic compound characterized by the presence of three chlorine atoms, a hydroxyl group, and a phenyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one typically involves the chlorination of a precursor compound followed by hydroxylation One common method involves the reaction of 2,2-dimethyl-5-phenylhexan-3-one with chlorine gas under controlled conditions to introduce the trichloro group

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dichloro or monochloro derivatives.

    Substitution: Formation of alkyl or aryl-substituted derivatives.

Scientific Research Applications

6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one involves its interaction with specific molecular targets and pathways. The trichloro group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Similar structure but with fluorine atoms instead of chlorine.

    6,6,6-Tribromo-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

6,6,6-Trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as higher reactivity and different biological interactions compared to its fluorinated or brominated analogs.

Properties

IUPAC Name

6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDCPJLVCFHEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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